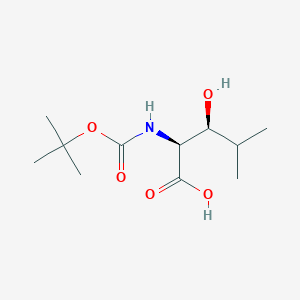

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

CAS No.: 102507-16-4

Cat. No.: VC2568136

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102507-16-4 |

|---|---|

| Molecular Formula | C11H21NO5 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 |

| Standard InChI Key | ISRKGGQOVLQWDW-YUMQZZPRSA-N |

| Isomeric SMILES | CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |

| SMILES | CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

| Canonical SMILES | CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Introduction

Chemical Structure and Identification

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a protected amino acid derivative with two stereogenic centers at positions 2 and 3, both in the S configuration. This particular stereochemistry distinguishes it from its diastereomers and significantly influences its biological activity and synthetic utility. The compound represents an important building block in organic synthesis, particularly for peptide construction.

Chemical Identifiers

The compound can be identified through various database identifiers and chemical nomenclature systems as presented in Table 1.

| Property | Value |

|---|---|

| CAS Registry Numbers | 929198-85-6, 102507-16-4 |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| InChI | InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 |

| InChI Key | ISRKGGQOVLQWDW-YUMQZZPRSA-N |

| SMILES | CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |

| MDL Number | MFCD25541908 |

The structure contains a tert-butoxycarbonyl (Boc) group protecting the amino function, a hydroxyl group at the beta position, and a carboxylic acid group. The specific (2S,3S) configuration indicates that both stereogenic centers have the S absolute configuration, which is critical for its biological activity and synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid significantly influence its behavior in chemical reactions and biological systems. Understanding these properties is essential for researchers working with this compound.

Physical Properties

The compound exists as a white to off-white crystalline powder at room temperature. While specific physical data for this exact compound is limited in the literature, we can extrapolate from similar Boc-protected amino acids with hydroxyl groups, such as Boc-L-threonine .

Chemical Properties

As a protected β-hydroxy α-amino acid, this compound has several functional groups that define its chemical behavior:

-

Carboxylic Acid Group: Provides acidic properties with a predicted pKa value around 3.6-3.7, similar to other Boc-protected amino acids .

-

Boc-Protected Amino Group: The tert-butoxycarbonyl group shields the amino function, preventing unwanted reactions during peptide synthesis while being selectively removable under acidic conditions.

-

Secondary Alcohol Group: The hydroxyl group at the beta position can participate in hydrogen bonding and can be modified through various reactions including oxidation, esterification, and etherification.

-

Chiral Centers: The two stereogenic centers in the (2S,3S) configuration contribute to the compound's specificity in biological and chemical interactions.

Synthesis Methods

Several approaches have been developed for the synthesis of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, highlighting its importance in organic synthesis.

Brønsted Base Catalysis

Recent advances in asymmetric synthesis have enabled the production of β-hydroxy α-amino acids through Brønsted base catalysis. This approach, reported by researchers in 2021, utilizes glycine imine derivatives as starting materials and achieves high enantio- and syn-selectivity .

The key to this synthetic pathway is the use of benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile, where the o-nitroanilide framework provides an efficient hydrogen-bonding platform that enhances nucleophile reactivity and diastereoselectivity .

Protection Strategies

Applications in Research and Development

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid has found various applications in research and development, particularly in the fields of peptide synthesis and medicinal chemistry.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, contributing to the structural diversity of peptides. Its incorporation can introduce specific conformational constraints that influence the three-dimensional structure and biological activity of peptides. The hydroxyl group at the beta position can participate in hydrogen bonding networks that stabilize peptide conformations .

Peptidomimetics

Research indicates that derivatives of this compound can be used to develop peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability. This application is particularly relevant in drug discovery, where peptidomimetics can overcome the limitations of natural peptides such as poor oral bioavailability and susceptibility to enzymatic degradation.

Protein Engineering

The ability to incorporate non-standard amino acids like (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid into proteins provides opportunities for protein engineering. Studies have investigated the impact of amino acids with modified side chain stereochemistry on protein folding, stability, and function .

For example, research has shown that the incorporation of allo-amino acids, which have inverted side chain stereochemistry compared to natural amino acids, can significantly influence protein folding pathways and structural stability. The specific stereochemistry at the beta position can affect hydrogen bonding patterns and side chain orientations, ultimately influencing protein-protein interactions and enzymatic activities .

Comparison with Related Compounds

To better understand the unique properties and applications of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, it is instructive to compare it with structurally related compounds.

Comparison with Boc-L-Threonine

Boc-L-threonine is a closely related compound that differs primarily in the side chain structure. While our target compound contains an isobutyl group at the beta position, Boc-L-threonine has a methyl group. This structural difference influences solubility, hydrophobicity, and potentially biological activity .

| Property | (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid | Boc-L-Threonine |

|---|---|---|

| Molecular Formula | C₁₁H₂₁NO₅ | C₉H₁₇NO₅ |

| Molecular Weight | 247.29 g/mol | 219.24 g/mol |

| Side Chain | Isobutyl | Methyl |

| Stereochemistry | (2S,3S) | (2S,3R) |

| Applications | Peptidomimetics, protein engineering | Peptide synthesis, pharmaceutical research |

Comparison with Boc-L-allo-Threonine

Current Research Developments

Recent research involving (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid and related compounds has focused on several promising areas.

Enzymatic Synthesis and Green Chemistry

A significant area of research involves the development of enzymatic methods for the selective synthesis of β-hydroxy-α-amino acids. Researchers have demonstrated that L-threonine transaldolase ObiH can catalyze the diastereoselective synthesis of these compounds using a scalable whole cell platform .

This approach offers several advantages over traditional chemical synthesis methods:

-

High stereoselectivity

-

Mild reaction conditions

-

Environmentally friendly process

-

Potential for industrial scale-up

Studies have shown how ObiH-catalyzed reactions with various aldehydes can selectively generate a panel of β-hydroxy-α-amino acids with diverse functional groups. Furthermore, these primary products can be modified through additional transformations to access important motifs, such as β-chloro-α-amino acids and substituted α-keto acids .

Natural Product Synthesis

The target compound and related β-hydroxy-α-amino acids have been utilized in the synthesis of complex natural products. For example, researchers have employed Boc-L-allothreonine in the total synthesis of cyanobactin natural products such as balgacyclamide B .

In this synthesis, Boc deprotection of a thiazole under acidic conditions was followed by coupling with Boc-L-allothreonine using HBTU, DIPEA, and DMAP, achieving a yield of 94%. This demonstrates the utility of these protected amino acids in constructing complex natural products with multiple heterocyclic rings .

Peptide Structure and Function

Research has explored how the incorporation of modified amino acids with specific stereochemistry affects peptide structure and function. Studies on the ShK toxin protein have shown that substituting threonine residues with their allo counterparts influences protein folding pathways and stability .

These investigations highlight the potential for using stereochemically defined β-hydroxy-α-amino acids to modulate peptide and protein properties for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume